Theophylline, 8-chloro-7-(3-hydroxybutyl)-
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Overview
Description
Preparation Methods
The synthesis of 8-chlorotheophylline involves the chlorination of theophylline. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the 8th position of the theophylline molecule. Industrial production methods often involve large-scale chlorination processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-chlorotheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atom or other functional groups in the molecule.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
8-chlorotheophylline has several scientific research applications:
Mechanism of Action
8-chlorotheophylline exerts its effects by blocking adenosine receptors, particularly the adenosine receptor A2a. Adenosine typically causes a decrease in neuronal firing, so blocking these receptors results in increased neuronal activity and stimulation. This mechanism helps counteract the drowsiness caused by diphenhydramine in the combination drug dimenhydrinate .
Comparison with Similar Compounds
8-chlorotheophylline is similar to other xanthine derivatives such as:
Theophylline: Used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles.
Theobromine: Found in chocolate, it has mild stimulant effects and is used for its bronchodilator properties. The uniqueness of 8-chlorotheophylline lies in its specific use in combination with diphenhydramine to counteract drowsiness while preventing nausea, a property not shared by the other xanthine derivatives.
Properties
CAS No. |
21622-65-1 |
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Molecular Formula |
C11H15ClN4O3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
8-chloro-7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O3/c1-6(17)4-5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h6,17H,4-5H2,1-3H3 |
InChI Key |
BTURTIRALKUSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C)O |
Origin of Product |
United States |
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